molecular formula C8H8BrNO2 B3226611 1-(6-Bromo-5-methoxypyridin-3-yl)ethan-1-one CAS No. 1256821-65-4

1-(6-Bromo-5-methoxypyridin-3-yl)ethan-1-one

Cat. No. B3226611
CAS RN: 1256821-65-4
M. Wt: 230.06 g/mol
InChI Key: MUKXQNXTSBDSBW-UHFFFAOYSA-N
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Description

“1-(6-Bromo-5-methoxypyridin-3-yl)ethan-1-one” is a chemical compound with the molecular formula C8H8BrNO2 . It is a solid substance .

Scientific Research Applications

Brominated Compounds in Flame Retardants

Brominated compounds, such as novel brominated flame retardants (NBFRs), have been extensively studied for their occurrence in indoor air, dust, consumer goods, and food. These studies highlight the environmental presence and potential risks associated with NBFRs, emphasizing the need for further research on their environmental fate and toxicity. High concentrations of specific NBFRs, such as 2-ethylhexyl 2,3,4,5-tetrabromobenzoate (EH-TBB) and decabromodiphenyl ethane (DBDPE), have been frequently reported, raising concerns about their safety and environmental impact (Zuiderveen, Slootweg, & de Boer, 2020).

Methoxylated Compounds in Grapes and Wine

Methoxypyrazines, a family of potent volatile compounds that include methoxylated derivatives, play a significant role in imparting herbaceous and vegetal sensory attributes to certain wine varieties. Research on methoxypyrazines in grapes has explored their biosynthesis, accumulation, transport, and metabolism, providing valuable insights for the wine industry. Understanding the biosynthesis pathways and metabolic processes of these compounds can inform viticultural and oenological practices to manage their levels in wine, enhancing quality and consumer preferences (Lei et al., 2018).

Environmental and Health Implications

Studies on brominated compounds in the environment, such as 2,4,6-tribromophenol, have documented their ubiquity and potential health implications. These compounds, occurring as intermediates in the synthesis of brominated flame retardants or as degradation products, pose risks due to their persistence and bioaccumulation potential. Research underscores the need for a deeper understanding of their toxicokinetics, toxicodynamics, and the environmental roles of related compounds to assess and mitigate their risks effectively (Koch & Sures, 2018).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do (P305+P351+P338) .

properties

IUPAC Name

1-(6-bromo-5-methoxypyridin-3-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2/c1-5(11)6-3-7(12-2)8(9)10-4-6/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUKXQNXTSBDSBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(N=C1)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-Bromo-5-methoxypyridin-3-yl)ethan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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